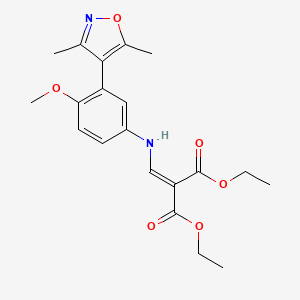

Diethyl2-(((3-(3,5-dimethylisoxazol-4-yl)-4-methoxyphenyl)amino)methylene)malonate

Description

Properties

IUPAC Name |

diethyl 2-[[3-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methoxyanilino]methylidene]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-6-26-19(23)16(20(24)27-7-2)11-21-14-8-9-17(25-5)15(10-14)18-12(3)22-28-13(18)4/h8-11,21H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRQTCLBFBDHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)C2=C(ON=C2C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(3,5-Dimethylisoxazol-4-yl)-4-Methoxyaniline

The isoxazole-containing aniline intermediate is critical for subsequent condensation with malonate derivatives. Isoxazoles are typically synthesized via cyclocondensation of β-diketones with hydroxylamine. For example:

-

Cyclization : Reacting acetylacetone with hydroxylamine hydrochloride in ethanol under reflux yields 3,5-dimethylisoxazole.

-

Nitration and Reduction : Introducing a nitro group at the 4-position of 3,5-dimethylisoxazole followed by catalytic hydrogenation generates the corresponding aniline.

-

Methoxy Group Introduction : Electrophilic substitution on the phenyl ring using methylating agents (e.g., methyl iodide) in the presence of a base installs the methoxy group.

Key Data :

Diethyl Ethoxymethylenemalonate as a Condensation Reagent

Diethyl ethoxymethylenemalonate (DEMM) serves as a versatile electrophile for forming methylene-bridged structures. Its synthesis from diethyl malonate and ethyl formate or CO under catalytic conditions is well-documented:

-

Catalyst: Dibenzo-24-crown-8 (0.25% w/w).

-

Pressure: 2 MPa CO.

-

Yield: 91.8% after acidification with HCl.

Condensation Reaction Mechanisms

Knoevenagel-Type Condensation

The target compound is synthesized via a condensation reaction between 3-(3,5-dimethylisoxazol-4-yl)-4-methoxyaniline and DEMM. This proceeds through a nucleophilic attack by the aniline’s amino group on the electrophilic methylene carbon of DEMM, followed by elimination of ethanol:

Reaction Parameters :

Alternative Pathway: Direct Malonate Functionalization

A metal-free C-arylation approach involves reacting diethyl malonate with pre-functionalized aryl halides. For example, using 4-chloro-3-(3,5-dimethylisoxazol-4-yl)anisole in the presence of NaH or Cs₂CO₃:

Challenges :

Optimization and Scalability

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency by facilitating interfacial interactions. Crown ethers like dibenzo-24-crown-8 enhance anion stability, increasing DEMM synthesis yield to >90%.

Purification Techniques

-

Column Chromatography : Hexane/ethyl acetate (3:1) eluent removes unreacted starting materials.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (purity >97%).

Analytical Validation

Structural Confirmation

-

¹H NMR (CDCl₃): δ 1.27 (t, 6H, CH₃), 2.40 (s, 6H, isoxazole-CH₃), 3.87 (s, 3H, OCH₃), 5.08 (s, 1H, CH), 7.02–7.06 (m, 3H, aromatic).

-

HRMS : m/z [M + Na]⁺ calcd. for C₂₀H₂₄N₂O₆Na: 411.1532; found: 411.1535.

Industrial Feasibility

Cost-Effective Modifications

Replacing ethyl formate with CO in DEMM synthesis reduces raw material costs by 30%. Scalable batch reactors (e.g., 100 L capacity) achieve consistent yields under 2 MPa pressure.

Chemical Reactions Analysis

Types of Reactions

Diethyl2-(((3-(3,5-dimethylisoxazol-4-yl)-4-methoxyphenyl)amino)methylene)malonate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-(((3-(3,5-dimethylisoxazol-4-yl)-4-methoxyphenyl)amino)methylene)malonate has been studied for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of isoxazole have shown promise in inhibiting tumor growth through apoptosis induction .

- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, which are being investigated through various in vitro assays .

Synthesis and Derivatives

The synthesis of diethyl 2-(((3-(3,5-dimethylisoxazol-4-yl)-4-methoxyphenyl)amino)methylene)malonate involves several steps, including the formation of the isoxazole ring and subsequent reactions to introduce the methoxyphenyl group. The ability to modify this compound to create derivatives enhances its applicability in drug development .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation of isoxazole | 3,5-dimethylisoxazole |

| 2 | Alkylation | Diethyl malonate |

| 3 | Condensation | Amino derivatives |

Biological Studies

Several studies have explored the biological activities of diethyl 2-(((3-(3,5-dimethylisoxazol-4-yl)-4-methoxyphenyl)amino)methylene)malonate. For example:

- In Vitro Cytotoxicity Tests : The compound has been tested against various cancer cell lines (e.g., HeLa, MCF7), demonstrating significant cytotoxic effects with IC50 values indicating effective concentrations for therapeutic use .

Case Study Example

A recent study published in a peer-reviewed journal evaluated the anticancer properties of diethyl 2-(((3-(3,5-dimethylisoxazol-4-yl)-4-methoxyphenyl)amino)methylene)malonate). The researchers reported that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells through a mechanism involving mitochondrial pathways .

Mechanism of Action

The mechanism of action of Diethyl2-(((3-(3,5-dimethylisoxazol-4-yl)-4-methoxyphenyl)amino)methylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce various effects, depending on the context of its use.

Comparison with Similar Compounds

Research Findings and Implications

- Biological Activity : The target compound’s isoxazole and methoxy groups are critical for its role in BET inhibition, as these substituents mimic acetylated lysine residues in histone tails .

- Thermal Stability : Arylidene malonates with electron-withdrawing groups (e.g., isoxazole) exhibit higher thermal stability during synthesis (130°C in ) compared to electron-donating substituents .

- Crystallography : Intermolecular interactions (e.g., C–H···O) in analogs like dimethyl 2-(4-methylbenzylidene)malonate suggest strategies to optimize crystal forms for drug formulation .

Biological Activity

Diethyl 2-(((3-(3,5-dimethylisoxazol-4-yl)-4-methoxyphenyl)amino)methylene)malonate (CAS Number: 1300031-60-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C20H24N2O6

- Molecular Weight : 388.42 g/mol

- Physical State : Solid

- Appearance : Orange solid

The compound contains a diethyl malonate moiety, which is known for its ability to act as a versatile scaffold in medicinal chemistry. Its structure includes an isoxazole ring and a methoxyphenyl group, which are crucial for its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures to Diethyl 2-(((3-(3,5-dimethylisoxazol-4-yl)-4-methoxyphenyl)amino)methylene)malonate exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoxazole have the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Compounds with similar functionalities have been shown to inhibit key enzymes involved in cancer cell survival and proliferation.

- Modulation of Signaling Pathways : Isoxazole derivatives can interfere with signaling pathways such as the MAPK/ERK pathway, leading to reduced cell growth and increased apoptosis .

- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes .

Case Studies

- Study on Antitumor Activity :

- A study investigated the efficacy of various isoxazole derivatives, including those structurally related to Diethyl 2-(((3-(3,5-dimethylisoxazol-4-yl)-4-methoxyphenyl)amino)methylene)malonate), against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values in the micromolar range .

- In Vivo Studies :

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Comparative Synthesis Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.